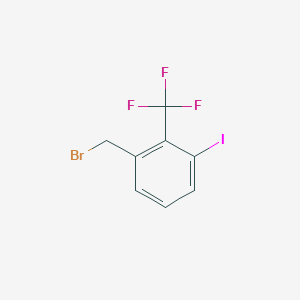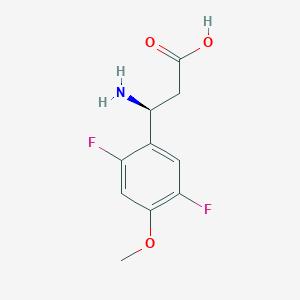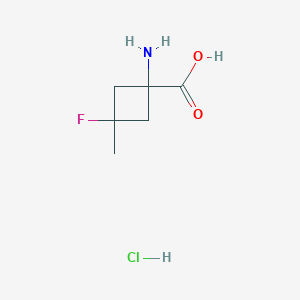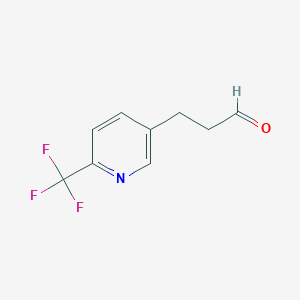
3-(6-(Trifluoromethyl)pyridin-3-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(Trifluoromethyl)pyridin-3-yl)propanal is an organic compound with the molecular formula C9H8F3NO It is a derivative of pyridine, featuring a trifluoromethyl group at the 6-position and a propanal group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Trifluoromethyl)pyridin-3-yl)propanal typically involves the reaction of 3-(trifluoromethyl)pyridine with propanal under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the propanal, followed by nucleophilic addition to the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-(Trifluoromethyl)pyridin-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Strong bases like NaH or nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: 3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid.
Reduction: 3-(6-(Trifluoromethyl)pyridin-3-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(6-(Trifluoromethyl)pyridin-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)propanal involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)pyridin-2-yl)propanal
Uniqueness
3-(6-(Trifluoromethyl)pyridin-3-yl)propanal is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H8F3NO |
|---|---|
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
3-[6-(trifluoromethyl)pyridin-3-yl]propanal |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8-4-3-7(6-13-8)2-1-5-14/h3-6H,1-2H2 |
InChI-Schlüssel |
MLVZJOGSNNWAFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CCC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)

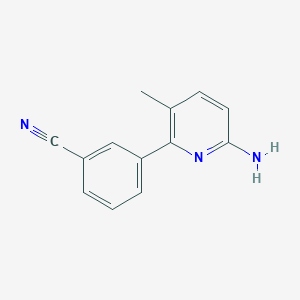
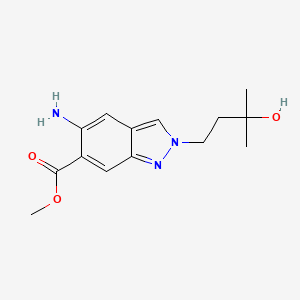
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
